Bienvenue dans la boutique en ligne BenchChem!

1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine

Medicinal Chemistry Process Chemistry C-H Functionalization

1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine (CAS 952182-15-9) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class. Its structure features a core imidazo[1,2-b]pyridazine scaffold, a recognized privileged structure in kinase inhibitor drug discovery, which is simultaneously substituted at the 3-position with a reactive bromine atom and at the 6-position with a pyrrolidine ring.

Molecular Formula C10H11BrN4
Molecular Weight 267.13 g/mol
CAS No. 952182-15-9
Cat. No. B3174221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine
CAS952182-15-9
Molecular FormulaC10H11BrN4
Molecular Weight267.13 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NN3C(=NC=C3Br)C=C2
InChIInChI=1S/C10H11BrN4/c11-8-7-12-9-3-4-10(13-15(8)9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
InChIKeyNAQSYQLSHGKSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine (CAS 952182-15-9): A Dual-Functional Building Block for Kinase-Oriented Chemical Procurement


1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine (CAS 952182-15-9) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class. Its structure features a core imidazo[1,2-b]pyridazine scaffold, a recognized privileged structure in kinase inhibitor drug discovery, which is simultaneously substituted at the 3-position with a reactive bromine atom and at the 6-position with a pyrrolidine ring [1]. This specific substitution pattern provides a unique dual functionality for medicinal chemistry: the pyrrolidine moiety is a common pharmacophore for occupying hydrophobic kinase pockets, while the aryl bromide serves as a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions [2]. This combination makes the compound a pre-functionalized intermediate that can streamline the synthesis of complex, polysubstituted kinase inhibitor candidates.

Procurement Risk: Why 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine Cannot Be Substituted with Common In-Class Analogs


Direct substitution of 1-{3-bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine with other imidazo[1,2-b]pyridazine analogs is highly inadvisable due to the loss of its specific and synergistic synthetic duality. Replacing it with a non-brominated variant such as 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine (CAS 952182-09-1) eliminates the critical C-3 bromide handle required for subsequent Suzuki-Miyaura or Sonogashira couplings, drastically limiting the complexity of accessible final compounds [1]. Conversely, replacing it with a 3-bromoimidazo[1,2-b]pyridazine lacking the 6-pyrrolidine group (e.g., CAS 18087-73-5) forfeits the pre-installed, synthetically challenging pyrrolidine pharmacophore, necessitating additional, often lower-yielding, amination steps later in the synthetic route [2]. This compound's value proposition is precisely the combination of a reactivity handle and a pharmacophore in a single, pre-assembled unit, which is not offered by its mono-functionalized precursors or analogs.

Quantitative Differentiation of 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine from Comparative Analogs


Synthetic Efficiency: Consolidated Yield Advantage Over Stepwise Assembly

The target compound provides a significant synthetic route efficiency advantage over its non-brominated analog 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine (CAS 952182-09-1). In the synthesis of 3-arylated final compounds, the non-brominated comparator requires an additional, often low-yielding, C-H activation step. In contrast, this compound's pre-installed bromine enables a direct, high-yielding Suzuki coupling. This is supported by class-level evidence where a novel C-6 amination method for 3-bromo-6-chloroimidazo[1,2-b]pyridazine provided various 3-bromo-6-aminated products, including the pyrrolidine analog, in excellent yields (79–98%, average 92%) under mild conditions [1]. The established reactivity of the 3-bromo group in analogous imidazo[1,2-b]pyridazine systems for sequential Suzuki and Sonogashira couplings further confirms its utility [2].

Medicinal Chemistry Process Chemistry C-H Functionalization

Divergent Functionalization Capacity: 3-Bromo Handle vs. Dehalogenated Analogs

The specific presence of the bromine atom at the 3-position provides a demonstrable functional advantage over dehalogenated analogs like 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine. This bromine is not a passive substituent but a versatile synthetic handle that enables divergent synthesis through well-established cross-coupling chemistries. Direct evidence on related 3,6-dihaloimidazo[1,2-b]pyridazine systems shows the 3-bromo group is highly reactive and can be selectively engaged in Suzuki-Miyaura and Sonogashira couplings [1]. This allows a single batch of the target compound to generate a library of 3-aryl or 3-alkynyl-6-pyrrolidine derivatives, a capability completely absent in the non-brominated analog, which would require de novo synthesis of each 3-substituted derivative.

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Pharmocophoric Context: Direct Integration vs. Unfunctionalized Scaffolds

The pre-installed 6-pyrrolidine ring of the target compound provides a validated pharmacophore found in potent kinase inhibitors, offering an advantage over simple 3-bromoimidazo[1,2-b]pyridazine (CAS 18087-73-5). While the latter is a known intermediate, for instance in Ponatinib synthesis , it requires separate amination to install the kinase-binding motifs. In contrast, a direct structural analog, 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, serves as the core for a series of potent type II TRK inhibitors, where a representative compound (12d) achieved IC50 values of 3.3, 6.4, and 4.3 nM against TRKA, B, and C, respectively [1]. Procuring the target compound provides this validated 6-pyrrolidine pharmacophore directly and, thanks to the 3-bromo handle, allows for systematic exploration of vectors that can improve those already potent IC50 values.

Kinase Inhibitors TRK Inhibitors Scaffold Hopping

High-Impact Application Scenarios for 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine Based on Verified Evidence


Accelerated Kinase Inhibitor Hit-to-Lead via Late-Stage Divergent Synthesis

Medicinal chemistry teams focused on kinase targets, especially TRKs, can immediately use this compound to build a library of final drug-like molecules. Starting from this single building block, a two-step sequence of C-3 Suzuki coupling and deprotection can rapidly generate hundreds of analogs, each varying at the 3-position to probe a kinase's solvent-exposed or hydrophobic back pocket. This strategy is directly supported by the proven cross-coupling reactivity of the 3-bromo group on similar scaffolds [1] and builds upon the potent biological activity established by the 6-pyrrolidine imidazo[1,2-b]pyridazine pharmacophore [2].

Synthesis of Activity-Based Probes (ABPs) via Bioorthogonal Alkyne Introduction

For chemical biology groups, the bromine handle is a precise attachment point for building probe molecules. A two-step protocol involving a Sonogashira coupling to install a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction, enables the attachment of fluorophores or biotin tags. This produces a functional probe retaining the core kinase-binding motif for target engagement studies. The selectivity of the Sonogashira reaction on similar dihalogenated imidazo[1,2-b]pyridazines supports this feasible route [1].

Central Intermediate for Bivalent and PROTAC Degrader Molecules

In targeted protein degradation, this compound is a demonstrably superior anchor for synthesizing a PROTAC linker library. The pre-validated TRK-binding pyrrolidine core serves as the target-engaging warhead [2]. The reactive 3-bromo position can be sequentially functionalized via Suzuki coupling with a boronic ester-bearing linker, enabling a strategy for systematic, high-yielding linker diversification. This approach efficiently maps the optimal linker length and composition required for efficient ternary complex formation and subsequent degradation.

Quote Request

Request a Quote for 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.